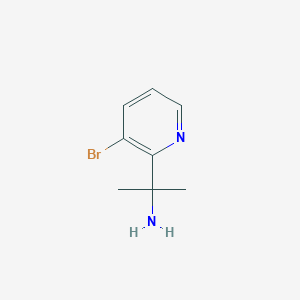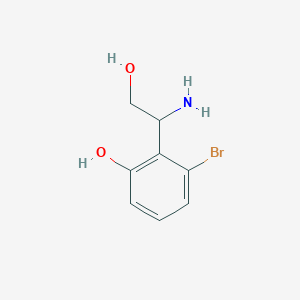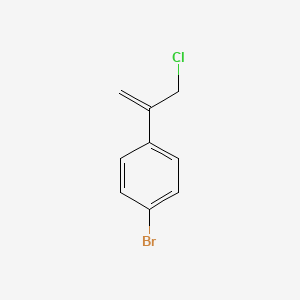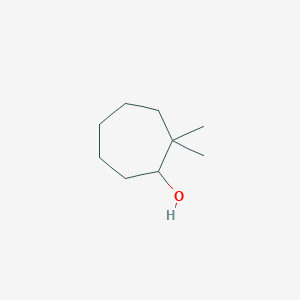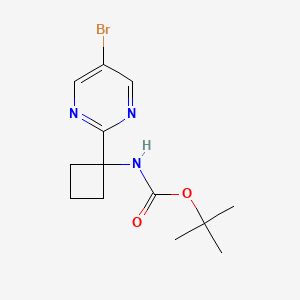
1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a cyclobutanamine moiety protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine typically involves multiple steps, starting from commercially available precursors
-
Bromination of Pyrimidine:
- Starting Material: 2-pyrimidine
- Reagent: Bromine (Br₂)
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Formation of Cyclobutanamine Derivative:
- Intermediate: 5-bromo-2-pyrimidine
- Reagent: Cyclobutanamine
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux, inert atmosphere (e.g., nitrogen)
-
Boc Protection:
- Intermediate: 1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine
- Reagent: Di-tert-butyl dicarbonate (Boc₂O)
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiols), solvents (e.g., DMF, DMSO), mild heating
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), elevated temperatures
Major Products:
- Substituted pyrimidines
- Free amine derivatives
- Coupled products with various functional groups
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.
Probe Development: Acts as a precursor for the development of molecular probes for biological studies.
Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Studied for its activity against various cancer cell lines.
Industry:
Material Science: Explored for its potential in the development of novel materials with specific properties.
Catalysis: Used in the preparation of catalysts for industrial chemical processes.
作用机制
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyrimidine ring can facilitate binding to active sites, while the cyclobutanamine moiety may enhance the compound’s stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to receptor sites to modulate signaling pathways
Nucleic Acids: Interaction with DNA or RNA to affect gene expression
相似化合物的比较
1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine: Lacks the Boc protection, making it more reactive.
1-(5-Chloro-2-pyrimidinyl)-N-Boc-cyclobutanamine: Similar structure with chlorine instead of bromine, potentially altering its reactivity and biological activity.
1-(5-Bromo-2-pyrimidinyl)-N-Boc-pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutanamine, affecting its steric and electronic properties.
Uniqueness: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is unique due to the combination of the brominated pyrimidine ring and the Boc-protected cyclobutanamine. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various applications in research and industry.
属性
分子式 |
C13H18BrN3O2 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H18BrN3O2/c1-12(2,3)19-11(18)17-13(5-4-6-13)10-15-7-9(14)8-16-10/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI 键 |
BGQHNBMHAZESLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


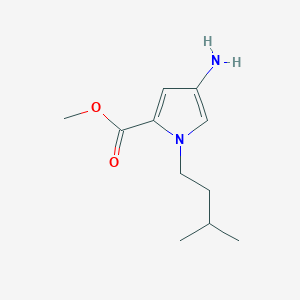
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)

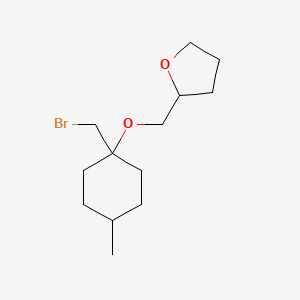
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
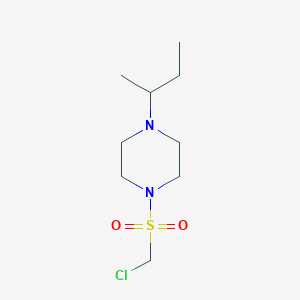
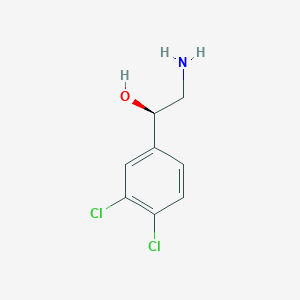
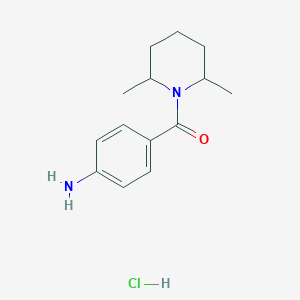
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
